2-(1h-1,2,3-Triazol-4-yl)propan-2-amine
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Overview
Description
2-(1H-1,2,3-Triazol-4-yl)propan-2-amine is a chemical compound with the molecular formula C5H10N4 and a molecular weight of 126.16 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Triazol-4-yl)propan-2-amine typically involves the cycloaddition reaction between an azide and an alkyne, catalyzed by copper (I) ions. . The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Triazol-4-yl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amine derivatives, and other heterocyclic compounds .
Scientific Research Applications
2-(1H-1,2,3-Triazol-4-yl)propan-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Triazol-4-yl)propan-2-amine involves its interaction with various molecular targets and pathways. In medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The triazole ring in the compound forms hydrogen bonds and hydrophobic interactions with the enzyme, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
1,2,3-Triazole: A closely related compound with similar synthetic routes and applications.
Fluconazole: A triazole-based antifungal agent with a different substitution pattern.
Uniqueness
2-(1H-1,2,3-Triazol-4-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C5H10N4 |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-(2H-triazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C5H10N4/c1-5(2,6)4-3-7-9-8-4/h3H,6H2,1-2H3,(H,7,8,9) |
InChI Key |
LWZQTTFPSLUYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NNN=C1)N |
Origin of Product |
United States |
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